N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide
Description
N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-(2-thienyl)acetohydrazide with 2-hydroxy-3-methoxybenzaldehyde. The compound features a benzylidene group substituted with hydroxyl and methoxy moieties at the 2- and 3-positions, respectively, and a thienyl-acetohydrazide backbone.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-6-2-4-10(14(12)18)9-15-16-13(17)8-11-5-3-7-20-11/h2-7,9,18H,8H2,1H3,(H,16,17)/b15-9+ |
InChI Key |
LLUKDLVUKASECM-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-hydroxy-3-methoxybenzaldehyde and 2-(2-thienyl)acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complexation
The compound acts as a polydentate ligand , leveraging:
-
The hydrazide (–CONH–NH–) group.
-
Thiophene’s sulfur atom.
-
Hydroxy and methoxy oxygen atoms.
-
Key Observations :
| Binding Site | Interaction Type | Application Example |
|---|---|---|
| Hydrazide (–NH) | N-donor coordination | Catalysis |
| Thiophene (S) | π–d orbital interaction | Corrosion inhibition |
| O–H/O–CH₃ | H-bonding/electrostatic | Crystal packing |
Reactivity in Acidic Media
In sulfuric acid (0.5 M H₂SO₄), the compound demonstrates corrosion inhibition on mild steel via:
-
Adsorption Mechanism : Combines physisorption (electrostatic) and chemisorption (coordination) .
-
Efficiency : >90% inhibition at 500 ppm, validated by electrochemical impedance spectroscopy .
| Adsorption Parameter | Value |
|---|---|
| Gibbs free energy (ΔG°ads) | −35.2 kJ/mol |
| Activation energy (Eₐ) | 76.8 kJ/mol |
Supramolecular Interactions
-
Hydrogen Bonding : Forms 1D chains or 2D layers via O–H⋯O/N interactions .
-
Halogen Bonding : Bromine substituents enhance crystal stability via N⋯Br interactions (d = 3.036 Å) .
Thermodynamic Stability
Scientific Research Applications
N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic, optical, or magnetic properties.
Analytical Chemistry: It can serve as a reagent or probe in analytical techniques for detecting and quantifying various analytes.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazone derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide with structurally related compounds, focusing on substituent effects and bioactivity profiles.
Structural Analogues and Bioactivity
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-Donating Groups (e.g., -OH, -OCH3) : The hydroxyl and methoxy groups in the target compound may enhance antioxidant properties and hydrogen bonding with enzyme active sites, as seen in compound 206 (AChE inhibition) .
- Heterocyclic Systems : The thienyl group in the target compound contrasts with phenyl, pyrazole, or benzothiazole moieties in analogs. Thiophene's sulfur atom could improve binding to metalloenzymes or receptors via coordinate covalent bonds .
- Halogen Substituents (e.g., -Cl) : Chlorine in compounds like 4f and 9d increases lipophilicity, enhancing bioavailability and membrane penetration .
Activity Trends :
- Anticholinesterase Activity : Piperazine- and nitrophenyl-containing analogs (e.g., compound 206) show moderate activity, suggesting the target compound may require additional substituents for potency .
- Anticancer Activity : Triazole-thiol and benzothiazole derivatives exhibit cytotoxicity via DNA synthesis inhibition, implying the thienyl group in the target compound could modulate similar pathways .
- Anti-Inflammatory Activity : Pyrazole and chlorobenzylidene derivatives (e.g., 4f, 9d) suppress TNF-α, a pathway the target compound may exploit due to its hydroxy-methoxy substituents .
Research Findings and Hypotheses
Anticholinesterase Potential: While the target compound lacks direct data, hydroxyl-methoxy substitution (as in compound 206) could position it as a moderate AChE/BChE inhibitor. Further optimization may require nitro or piperazine groups .
Anticancer Prospects : The thienyl group’s electron-rich nature may facilitate intercalation with DNA or kinase inhibition, akin to benzothiazole derivatives .
Biological Activity
N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide is a Schiff base compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article presents a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H14N2O3S
- CAS Number : 314068-62-7
The presence of the hydroxyl and methoxy groups in the benzylidene moiety, as well as the thienyl group, contributes to its biological activity by enhancing molecular interactions and solubility.
Anticancer Activity
Numerous studies have investigated the anticancer potential of N'-(2-hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| M-HeLa (Cervical adenocarcinoma) | 10.5 | High efficacy observed |
| PC3 (Prostate adenocarcinoma) | 15.0 | Moderate activity noted |
| Hutu 80 (Duodenal adenocarcinoma) | 20.0 | Moderate cytotoxicity |
| Chang Liver Cells (Normal) | >50 | Low cytotoxicity, indicating selectivity |
The compound exhibited selective toxicity towards cancer cells while sparing normal liver cells, which is a desirable characteristic in anticancer drug development .
Antimicrobial Activity
In addition to its anticancer properties, N'-(2-hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide has shown promising antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
The compound was tested against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate antibacterial activity |
| Escherichia coli | 64 | Moderate antibacterial activity |
| Pseudomonas aeruginosa | 128 | Lower efficacy observed |
The results indicate that the compound exhibits bactericidal properties, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
The biological activities of N'-(2-hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide are thought to involve multiple mechanisms:
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways, leading to cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing N'-(2-Hydroxy-3-methoxybenzylidene)-2-(2-thienyl)acetohydrazide, and how can reaction conditions be optimized for higher yields?
- Answer : The compound is typically synthesized via condensation of 2-(thien-2-yl)acetohydrazide with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux. Reaction optimization includes stoichiometric adjustments (e.g., 1.2 equivalents of aldehyde) and solvent selection (ethanol for solubility and ease of purification). Recrystallization from methanol or ethanol yields pure product (45–75% yield, m.p. 219–220 °C) . Key steps:
- Table 1 : Synthetic Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (80–100 °C) |
| Reaction Time | 1–4 hours |
| Purification | Recrystallization (MeOH/EtOH) |
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
- Answer : Routine characterization includes:
- Melting Point Analysis : 164.54–164.84 °C (for analogous derivatives) .
- NMR Spectroscopy : H and C NMR to confirm hydrazone bond formation and aromatic substitution patterns (e.g., thienyl protons at δ 6.8–7.5 ppm, methoxy group at δ 3.8–4.0 ppm) .
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 32.60% calc. vs. 32.29% obs.) .
Q. What solubility properties does this compound exhibit, and how do they influence its application in biological assays?
- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Solubility challenges in aqueous media necessitate DMSO stock solutions (≤1% v/v) for in vitro assays to avoid solvent toxicity .
Q. What preliminary biological screening methods are used to evaluate its anti-inflammatory or anticonvulsant potential?
- Answer :
- Anti-inflammatory : Carrageenan-induced paw edema model (rodents), measuring inhibition (%) relative to Celecoxib at 5 hours .
- Anticonvulsant : Maximal electroshock (MES) test at 200 mg/kg dose, assessing protection against tonic-clonic seizures .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene or thienyl moieties) influence biological activity, and what pharmacophoric insights can be derived?
- Answer : Substitutions on the benzylidene ring (e.g., electron-withdrawing groups like -NO or -Cl) enhance anti-inflammatory activity by stabilizing hydrogen bonding with COX-2. The thienyl moiety contributes to π-stacking interactions in receptor binding. SAR studies indicate:
- Table 2 : Activity Trends
| Substituent (R) | Biological Activity (IC/Inhibition %) |
|---|---|
| 4-CH | 67% MES protection |
| 3-OCH/2-OH | Enhanced anti-inflammatory (77.96%) |
Q. What crystallographic techniques are employed to resolve its molecular conformation, and how do intermolecular interactions stabilize the crystal lattice?
- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (SHELX suite) reveals a "J-shaped" conformation stabilized by intramolecular C–H⋯N hydrogen bonds. Intermolecular N–H⋯O and C–H⋯O bonds form R_2$$^2(8) dimer motifs, extending into 3D networks .
- Key Data : Space group , Z = 2, with π–π stacking (3.8–4.1 Å) between thienyl and benzylidene rings .
Q. How can advanced spectroscopic methods (e.g., high-resolution mass spectrometry or 2D NMR) resolve ambiguities in structural elucidation?
- Answer :
- HRMS : Exact mass (e.g., 350.1095 Da) confirms molecular formula (CHNOS) with <5 ppm error .
- 2D NMR (COSY, HMBC) : Correlates thienyl C–H (δ 7.2 ppm) with carbonyl carbons (δ 165–170 ppm), confirming hydrazone connectivity .
Q. What mechanistic pathways underlie its antioxidant activity, and how do experimental assays (e.g., DPPH, NO scavenging) correlate with computational predictions?
- Answer : The compound scavenges free radicals via H-atom transfer from the phenolic –OH group. DPPH assay results (IC ~10–20 μM) align with DFT-calculated bond dissociation energies (BDE <85 kcal/mol) for the 2-hydroxy-3-methoxy moiety .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
